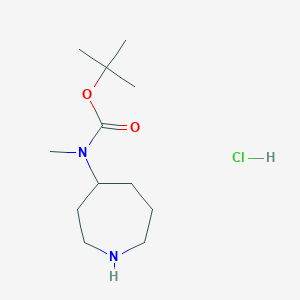

tert-butyl N-(azepan-4-yl)-N-methylcarbamate hydrochloride

Description

tert-butyl N-(azepan-4-yl)-N-methylcarbamate hydrochloride (CAS: 2624137-81-9) is a carbamate derivative with a molecular formula of C₁₂H₂₅ClN₂O₂ and a molecular weight of 264.79 g/mol . The compound features a seven-membered azepane ring substituted with a tert-butyl carbamate group and an N-methyl moiety, further stabilized as a hydrochloride salt. Carbamates are widely utilized in medicinal chemistry as protective groups for amines or as prodrugs due to their hydrolytic stability under physiological conditions.

Properties

Molecular Formula |

C12H25ClN2O2 |

|---|---|

Molecular Weight |

264.79 g/mol |

IUPAC Name |

tert-butyl N-(azepan-4-yl)-N-methylcarbamate;hydrochloride |

InChI |

InChI=1S/C12H24N2O2.ClH/c1-12(2,3)16-11(15)14(4)10-6-5-8-13-9-7-10;/h10,13H,5-9H2,1-4H3;1H |

InChI Key |

PUWMUWKEHMTHLH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CCCNCC1.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

- Step 1: Introduction of the carbamate protecting group (tert-butyl carbamate) onto the azepan-4-amine.

- Step 2: N-methylation of the azepane nitrogen.

- Step 3: Formation of the hydrochloride salt by treatment with hydrochloric acid.

This approach follows well-established protocols for carbamate synthesis, where an amine reacts with a carbamoylating agent, often tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc2O), under controlled conditions.

Detailed Synthetic Procedure

Based on analogous carbamate preparations and available literature on similar compounds, the following method is proposed:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Azepan-4-amine + di-tert-butyl dicarbonate (Boc2O) in anhydrous dichloromethane or THF, base (e.g., triethylamine), 0°C to room temperature | Protection of the primary amine group to form tert-butyl N-(azepan-4-yl)carbamate intermediate |

| 2 | Methylation using methyl iodide or formaldehyde with sodium cyanoborohydride in methanol or DMF | Selective N-methylation of the azepane nitrogen to yield tert-butyl N-(azepan-4-yl)-N-methylcarbamate |

| 3 | Treatment with HCl in dioxane or ethereal HCl solution at room temperature or slightly elevated temperature | Formation of the hydrochloride salt, isolating the final product as a crystalline solid |

Reaction Scheme

$$

\text{Azepan-4-amine} \xrightarrow[\text{Base}]{\text{Boc}2\text{O}} \text{tert-butyl N-(azepan-4-yl)carbamate} \xrightarrow[\text{Reductive methylation}]{\text{CH}2\text{O}, \text{NaBH}_3\text{CN}} \text{tert-butyl N-(azepan-4-yl)-N-methylcarbamate} \xrightarrow[\text{HCl}]{} \text{this compound}

$$

Alternative Methods and Variations

Direct carbamoylation of N-methylazepan-4-amine: Starting from N-methylazepan-4-amine, direct reaction with Boc2O can yield the target compound, potentially simplifying the process.

Use of carbonyldiimidazole (CDI): Some carbamate syntheses employ CDI as a carbamoyl transfer reagent, reacting with the amine in dichloromethane, followed by purification steps.

Purification: Column chromatography using ethyl acetate/hexane mixtures or preparative HPLC can be employed to purify intermediates and final product.

Analytical Data and Characterization

Typical characterization methods include:

| Technique | Purpose | Expected Result |

|---|---|---|

| NMR Spectroscopy | Structural confirmation | Chemical shifts consistent with Boc, methyl, and azepane protons |

| Mass Spectrometry | Molecular weight confirmation | M+H peak at 265 m/z |

| IR Spectroscopy | Functional group identification | Carbamate C=O stretch around 1700 cm⁻¹ |

| Melting Point | Purity and identity | Consistent with literature values for hydrochloride salt |

| Elemental Analysis | Purity and composition | Matches calculated values for C, H, N, Cl content |

Research Findings and Applications

The compound serves as a protected intermediate for further synthetic elaboration in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules.

Its hydrochloride salt form improves solubility in polar solvents, facilitating biological assays and formulation studies.

Structural analogues synthesized via similar methods have shown activity in targeting polo-like kinase 1 (Plk1), suggesting potential for drug discovery applications.

Summary Table of Preparation Methods

| Method | Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Boc protection + methylation + HCl salt formation | Boc2O, base, methyl iodide or formaldehyde/NaBH3CN, HCl in dioxane | Well-established, high purity product | Multi-step, requires careful control |

| Direct carbamoylation of N-methylazepan-4-amine | Boc2O, base, HCl salt formation | Fewer steps | Requires availability of N-methyl amine |

| Carbonyldiimidazole (CDI) method | CDI, amine, dichloromethane, purification | Mild conditions, good yields | CDI expensive, requires purification |

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding amine and carbonic acid derivatives.

Mechanistic Insights :

-

Acidic conditions protonate the carbamate oxygen, facilitating nucleophilic attack by water and cleavage of the tert-butyloxycarbonyl (Boc) group .

-

The reaction is quantitative under strong acidic conditions, as confirmed by LC-MS monitoring .

Boc Deprotection in Synthetic Pathways

The compound serves as a protected intermediate in multi-step syntheses. Deprotection is critical for accessing reactive amines for downstream applications.

-

Starting Material : Boc-protected tert-butyl N-(azepan-4-yl)-N-methylcarbamate.

-

Reagent : HCl in dioxane (4.0 M).

-

Conditions : Stirred at 70°C overnight.

-

Outcome : Free amine hydrochloride salt, purified via HPLC (21–38% yield).

Key Applications :

Amine Reactivity Post-Deprotection

The liberated azepane-4-yl-N-methylamine exhibits nucleophilic properties, enabling further functionalization:

Alkylation

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Alkyl halides (e.g., CH₃I) | DMF, K₂CO₃, 25°C, 12 hrs | N-Alkylated azepane derivatives |

Acylation

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Acetyl chloride | CH₂Cl₂, Et₃N, 0°C → 25°C, 2 hrs | N-Acetylated azepane carboxamide |

Synthetic Utility :

-

Alkylation/acylation modifies the amine’s electronic profile, enhancing binding affinity in drug candidates .

Stability and Side Reactions

-

Thermal Stability : Decomposes above 150°C, releasing CO₂ and tert-butanol .

-

Competitive Reactions : Prolonged exposure to strong bases may lead to azepane ring opening .

Oxidation Potential

While direct oxidation data for this compound is limited, structurally similar azepane derivatives undergo oxidation at the nitrogen or adjacent carbons under harsh conditions (e.g., KMnO₄/H₂SO₄). Such reactions remain speculative without experimental validation.

Scientific Research Applications

Tert-butyl N-(azepan-4-yl)-N-methylcarbamate hydrochloride is a chemical compound with the molecular formula . It is a white solid that is used in pharmaceutical research and development because of its potential therapeutic properties. The compound has a tert-butyl group, which increases lipophilicity, and an azepane ring, which contributes to its structural complexity and biological activity. The hydrochloride salt form improves its solubility and stability in water, making it useful for medicinal chemistry applications.

Scientific Research Applications

This compound is primarily used in pharmaceutical research as a lead compound for developing new medications that target neurological disorders. Its unique structure allows for modifications that can enhance its pharmacological profiles. Additionally, it serves as a reference standard in analytical chemistry for quality control and validation of related compounds.

Reactivity The chemical reactivity of this compound mainly involves nucleophilic substitutions and hydrolysis reactions. The carbamate functional group can undergo hydrolysis under acidic or basic conditions, resulting in the formation of the corresponding amine and carbonic acid derivatives. The azepane nitrogen can also participate in further reactions, such as alkylation or acylation, expanding its utility in synthetic organic chemistry.

Biological Activity Preliminary studies suggest that this compound has significant biological activity, especially in neuropharmacology. Compounds with similar structures have shown potential as anxiolytics or antidepressants by modulating neurotransmitter systems. The azepane ring may contribute to receptor binding affinity, enhancing the compound's efficacy in neurological applications.

Interaction Studies Interaction studies involving this compound have focused on its binding affinity to various receptors in the central nervous system. Preliminary data indicate potential interactions with serotonin and dopamine receptors, suggesting a mechanism that may underlie its biological effects. Further studies are required to fully elucidate these interactions and assess their implications for therapeutic use.

Mechanism of Action

The mechanism of action of tert-butyl N-(azepan-4-yl)-N-methylcarbamate hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While the provided evidence lacks direct comparative studies, a theoretical analysis of structurally related compounds can be inferred based on functional groups and molecular features:

Carbamate Derivatives

tert-butyl carbamate (Boc-protected amine analogs) :

- Boc (tert-butoxycarbonyl) is a common amine-protecting group. Compared to tert-butyl N-(azepan-4-yl)-N-methylcarbamate hydrochloride, simpler Boc-protected amines (e.g., Boc-glycine) exhibit lower molecular weights (~175–200 g/mol) and higher solubility in organic solvents due to the absence of a charged hydrochloride group. Hydrolysis rates of Boc groups under acidic conditions may vary depending on steric hindrance; the azepane ring in the target compound could influence reactivity .

N-Methylcarbamates: N-Methylation often enhances metabolic stability by reducing oxidative deamination. For example, N-methyl-tert-butyl carbamate derivatives are less prone to enzymatic degradation compared to non-methylated analogs. However, the hydrochloride salt in the target compound may improve aqueous solubility relative to neutral carbamates .

Azepane-Containing Compounds

Azepane derivatives (e.g., caprolactam-based structures) :

- Azepane rings are present in pharmaceuticals like iloperidone (antipsychotic) and aripiprazole (partial dopamine agonist). These compounds typically exhibit higher molecular weights (350–450 g/mol) and logP values (>3) compared to the target compound (264.79 g/mol), suggesting that this compound may have improved membrane permeability due to its lower hydrophobicity .

Azepane hydrochlorides :

- Hydrochloride salts of azepane derivatives (e.g., perospirone hydrochloride ) generally show enhanced crystallinity and stability. The hydrochloride group in the target compound likely contributes to its solid-state stability, though experimental data on hygroscopicity or shelf life are unavailable .

Table 1: Theoretical Comparison of Structural Analogs

| Compound Class | Molecular Weight (g/mol) | Key Functional Groups | Hypothetical Properties vs. Target Compound |

|---|---|---|---|

| Boc-protected amines | 175–200 | Boc group, amine | Lower MW, higher organic solubility |

| N-Methylcarbamates | 200–250 | N-methyl, carbamate | Improved metabolic stability |

| Azepane pharmaceuticals | 350–450 | Azepane, halogen/aryl groups | Higher logP, reduced permeability |

| Azepane hydrochlorides | 250–300 | Azepane, HCl salt | Similar stability, variable solubility |

Biological Activity

tert-butyl N-(azepan-4-yl)-N-methylcarbamate hydrochloride is a chemical compound that has garnered attention in pharmaceutical research for its potential therapeutic applications, particularly in neuropharmacology. This compound features a unique structure that includes a tert-butyl group, enhancing its lipophilicity, and an azepane ring, which may contribute to its biological activity. The hydrochloride form improves its solubility and stability, making it suitable for various medicinal applications.

Preliminary studies indicate that this compound may act on neurotransmitter systems, suggesting potential anxiolytic or antidepressant effects. Its interactions with serotonin and dopamine receptors have been highlighted as key factors in its biological activity. The azepane ring is believed to enhance receptor binding affinity, which could improve the compound's efficacy in treating neurological disorders.

Research Findings

-

Neuropharmacological Studies :

- The compound has been investigated for its ability to modulate neurotransmitter systems. Similar compounds have shown promise in treating anxiety and depression by affecting serotonin and dopamine pathways.

- In vitro studies have demonstrated significant binding affinity to central nervous system receptors, although further research is needed to elucidate these interactions fully.

-

Pharmacokinetics :

- The compound exhibits favorable pharmacokinetic properties, including good solubility and stability in aqueous solutions, which are essential for therapeutic efficacy.

- Its lipophilic nature allows for better penetration across biological membranes, potentially enhancing its bioavailability.

-

Case Studies :

- In a study involving animal models, the administration of the compound resulted in notable behavioral changes consistent with anxiolytic effects. These findings warrant further exploration into its therapeutic potential for anxiety disorders.

Comparative Analysis with Similar Compounds

Synthesis and Modifications

The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications to enhance biological activity. These modifications can lead to improved pharmacological profiles and increased potency against targeted receptors.

Synthetic Pathway Overview

-

Starting Materials :

- Tert-butyl carbamate

- Azepane derivatives

-

Reactions :

- Nucleophilic substitution reactions

- Hydrolysis under controlled conditions

-

Final Product :

- The resulting compound is purified and characterized using techniques such as NMR and mass spectrometry to confirm its structure.

Future Directions

Further research is necessary to explore the full range of biological activities associated with this compound. Specific areas of focus include:

- In vivo studies : To assess the therapeutic potential and safety profile in various animal models.

- Mechanistic studies : To clarify the interactions with specific neurotransmitter systems.

- Structure-activity relationship (SAR) analyses : To identify modifications that could enhance efficacy or reduce side effects.

Q & A

Q. Q1. What are the optimal synthetic routes for tert-butyl N-(azepan-4-yl)-N-methylcarbamate hydrochloride, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves sequential protection/deprotection of the azepane ring and carbamate formation. A common approach is:

Amine Protection : React azepan-4-amine with tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ in THF/H₂O) to form tert-butyl N-(azepan-4-yl)carbamate.

N-Methylation : Use methyl iodide (MeI) or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to methylate the secondary amine.

Hydrochloride Salt Formation : Treat the free base with HCl in a solvent like ethyl acetate or diethyl ether.

Q. Characterization Tools :

Q. Q2. How can researchers ensure the stability of this compound during storage and experimental use?

Methodological Answer:

- Storage Conditions : Store at −20°C in airtight, light-resistant containers under inert gas (e.g., N₂) to prevent hydrolysis of the carbamate group .

- Stability Testing :

- In-Use Stability : Prepare fresh solutions in anhydrous solvents (e.g., DMF, DMSO) and avoid prolonged exposure to acidic/basic conditions .

Advanced Research Questions

Q. Q3. How can conflicting NMR data for this compound be resolved, particularly regarding rotational isomers?

Methodological Answer:

- Variable-Temperature NMR : Perform experiments at −40°C to 80°C in CDCl₃ or DMSO-d₆. Restricted rotation around the carbamate C–N bond may reveal splitting of peaks, confirming the presence of rotamers .

- DFT Calculations : Use Gaussian or ORCA to model rotational barriers and predict NMR chemical shifts, comparing them with experimental data .

- 2D NMR (NOESY/ROESY) : Identify through-space correlations between the tert-butyl group and azepane protons to assign conformers .

Q. Q4. What strategies are effective in analyzing the compound’s reactivity in nucleophilic substitution or ring-opening reactions?

Methodological Answer:

Q. Q5. How can researchers address discrepancies in biological activity data across studies, such as variable IC₅₀ values in enzyme assays?

Methodological Answer:

Q. Q6. What advanced techniques are recommended for studying the compound’s metabolic stability in vitro?

Methodological Answer:

- Liver Microsome Assays : Incubate with human/rat liver microsomes (1 mg/mL) and NADPH. Quantify parent compound depletion via LC-MS/MS at 0, 15, 30, and 60 min .

- CYP450 Inhibition Screening : Use fluorescent probes (e.g., CYP3A4: midazolam hydroxylation) to assess isoform-specific interactions .

- Metabolite ID : Employ HR-MS/MS with Mass Frontier software to fragment unknown peaks and propose structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.